molecular formula C10H15N B14610485 2-Methyl-6-(2-methylpropyl)pyridine CAS No. 60439-17-0

2-Methyl-6-(2-methylpropyl)pyridine

Cat. No.: B14610485
CAS No.: 60439-17-0
M. Wt: 149.23 g/mol
InChI Key: GZUUJUQRAWMIGV-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a methyl group at the second position and a 2-methylpropyl group at the sixth position of the pyridine ring. Pyridine derivatives are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. In this approach, 2-methylpyridine is reacted with a Grignard reagent derived from 2-methylpropyl bromide in the presence of a suitable catalyst such as copper(I) iodide. This method is advantageous due to its high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions such as temperature and pressure. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-methylpropyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-Methyl-6-(2-methylpropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.

    6-Methylpyridine: Similar structure but with a methyl group at the sixth position instead of the 2-methylpropyl group.

    2,6-Dimethylpyridine: Contains methyl groups at both the second and sixth positions, differing in steric and electronic effects.

Uniqueness

2-Methyl-6-(2-methylpropyl)pyridine is unique due to the presence of both a methyl group and a 2-methylpropyl group on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. These unique features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

60439-17-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)7-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3

InChI Key

GZUUJUQRAWMIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)C

Origin of Product

United States

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